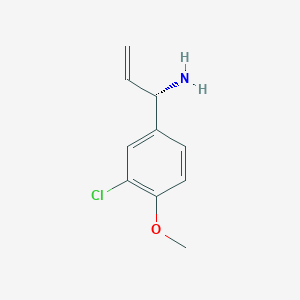
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a chloro and methoxy group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkoxy, amino, or thiol groups.
Applications De Recherche Scientifique
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3-Chloro-4-methoxyphenyl)propylamine: Lacks the double bond in the prop-2-enylamine structure.
(1S)-1-(3-Chloro-4-methoxyphenyl)ethanamine: Has a shorter carbon chain.
(1S)-1-(3-Chloro-4-methoxyphenyl)but-2-enylamine: Has a longer carbon chain.
Uniqueness
(1S)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enylamine moiety, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
(1S)-1-(3-chloro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3/t9-/m0/s1 |
Clé InChI |
AEZHBUGGVGAZEA-VIFPVBQESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H](C=C)N)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(C=C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




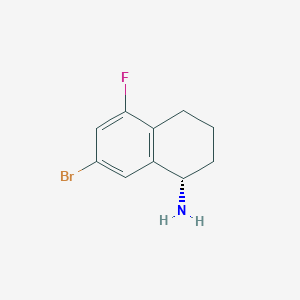
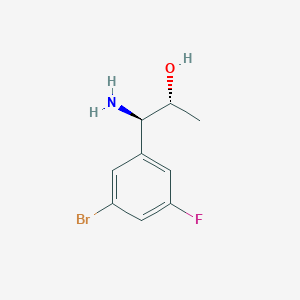

![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
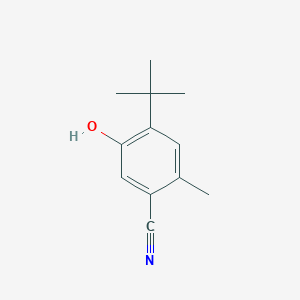
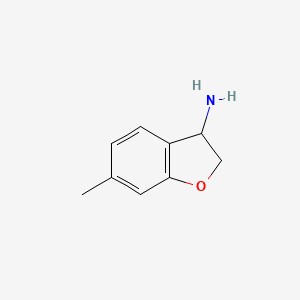
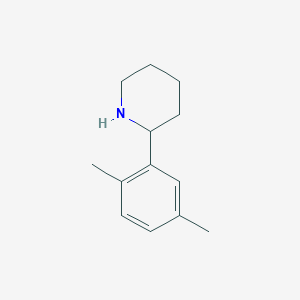
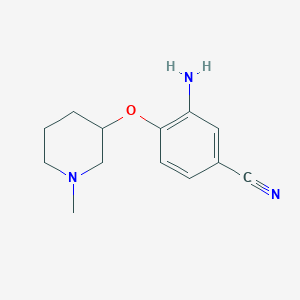
![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)


